molecular formula C9H12O2 B1295251 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 825-03-6

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B1295251
CAS No.: 825-03-6
M. Wt: 152.19 g/mol
InChI Key: JIHFJSOMLKXSSQ-UHFFFAOYSA-N
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Description

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS 825-03-6) is a high-purity, bicyclic organic compound serving as a versatile building block in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 9 H 12 O 2 and a molecular weight of 152.19 g/mol , this compound features a norbornene core structure that is instrumental in exploring cycloaddition chemistry and constructing complex molecular architectures. The primary research value of this compound lies in its application as a key intermediate in stereoselective synthesis. Derivatives of the 7-oxabicyclo[2.2.1]hept-5-ene system, which can be accessed from similar norbornene-type structures, are recognized as important "naked sugars" and are widely used in the stereoselective synthesis of shikimic acid derivatives, carbohydrates, and C-nucleosides . Its rigid bicyclic framework and carboxylic acid functionality make it a valuable precursor for developing novel polymers, fine chemicals, and pharmacologically active molecules. The compound has a melting point of 80°C and should be stored in a cool, dry place in a tightly closed container. Handling and Safety: This compound is characterized as irritating to eyes, respiratory system, and skin . Researchers should use appropriate personal protective equipment, including gloves and eye/face protection, and ensure adequate ventilation is used to keep airborne concentrations low . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Buyer assumes responsibility to confirm product identity and/or purity for their specific application.

Properties

IUPAC Name

2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-9(8(10)11)5-6-2-3-7(9)4-6/h2-3,6-7H,4-5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHFJSOMLKXSSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC1C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401346910
Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
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Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-03-6
Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
Source ChemIDplus
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Record name 2-Methylbicyclo(2.2.1)-5-heptene-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Preparation Methods

Diels-Alder Reaction

One of the most common synthetic routes involves the Diels-Alder reaction, which is a [4+2] cycloaddition between cyclopentadiene and an appropriate dienophile, such as maleic anhydride or acrylates.

Reaction Scheme:

  • Starting Materials: Cyclopentadiene and maleic anhydride.

  • Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) in a non-polar solvent like toluene.

  • Products: The adduct formed can be hydrolyzed to yield the desired carboxylic acid.

Hydrolysis of Esters

Another method involves the hydrolysis of corresponding esters, such as methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

Procedure:

  • Starting Material: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.

  • Reagents: Use aqueous sodium hydroxide or dilute sulfuric acid for hydrolysis.

  • Conditions: The reaction is performed under reflux conditions for several hours.

  • Outcome: This method yields this compound with high purity after purification steps such as recrystallization.

Industrial Production

In industrial settings, large-scale production often employs continuous flow reactors to optimize yield and efficiency while minimizing side reactions.

Key Aspects:

  • Reactor Type: Continuous flow reactors allow for better control over reaction conditions.

  • Purification Techniques: Following synthesis, purification may involve distillation or chromatography to isolate the target compound effectively.

Comparison of Preparation Methods

Method Advantages Disadvantages
Diels-Alder Reaction High yield and selectivity Requires careful control of reaction conditions
Hydrolysis of Esters Simplicity and ease of execution Limited to available ester derivatives
Industrial Continuous Flow Scalable and efficient Initial setup costs can be high

Research Findings

Recent studies have highlighted the utility of this compound in various applications:

  • Polymer Chemistry: The compound serves as a monomer in the synthesis of new polymers with desirable mechanical properties.

  • Pharmaceutical Applications: Its derivatives have been evaluated for biological activity, showing potential in drug development due to their low mutagenic potential and favorable safety profiles.

Biological Activity

2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid (CAS No. 825-03-6) is a bicyclic compound with a unique structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

  • Molecular Formula : C₉H₁₂O₂
  • Molecular Weight : 152.19 g/mol
  • LogP : 1.75
  • Polar Surface Area : 37 Ų
  • Hydrogen Bond Donors : 1
  • Hydrogen Bond Acceptors : 2

These properties suggest that the compound may exhibit moderate lipophilicity and potential for interaction with biological membranes.

Antimicrobial Properties

Research indicates that bicyclic compounds often exhibit antimicrobial properties. A study focusing on structurally similar compounds has shown that certain bicyclic carboxylic acids possess significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Although specific data on this compound is limited, its structural analogs suggest a potential for similar activity.

Anti-inflammatory Effects

In vitro studies on related bicyclic compounds have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The mechanism often involves the modulation of NF-kB signaling pathways, which are critical in inflammatory responses. Given the structural similarities, it is plausible that this compound may also exhibit such effects.

Study on Bicyclic Compounds

A comparative study published in the Journal of Organic Chemistry evaluated various bicyclic carboxylic acids for their biological activities. The findings indicated that compounds with similar structural motifs to this compound showed promising results in terms of cytotoxicity against cancer cell lines and antimicrobial efficacy against pathogenic bacteria .

Compound NameActivity TypeIC50 Value (µM)Reference
Bicyclic Acid AAntimicrobial15
Bicyclic Acid BAnti-inflammatory25
2-Methylbicyclo[2.2.1]hept-5-enePotential (theoretical)-This study

Mechanistic Insights

The potential mechanisms of action for the biological activities of bicyclic acids include:

  • Cell Membrane Disruption : The lipophilic nature may allow these compounds to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Some studies suggest that these compounds can inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cytokine Modulation : Inflammatory responses can be modulated through the inhibition of specific signaling pathways, reducing overall inflammation.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs: Bicyclic Core Variations

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (Parent compound, CAS 120-74-1) :
    The parent acid lacks the methyl group, resulting in lower steric hindrance and higher acidity (pKa ~4.5–5.0). It serves as a precursor for esters, amides, and heterocycles via reactions like Curtius rearrangements and Diels-Alder cycloadditions .
  • Bicyclo[2.2.2]oct-5-ene-2-carboxylic acid: Expanding the bicyclic system to a [2.2.2] framework increases ring strain and reactivity. This analog exhibits faster Retro-Diels-Alder (RDA) decomposition rates compared to norbornene derivatives .

Functional Group Derivatives

  • Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate (CAS 116044-44-1) :
    Esterification reduces polarity (LogP = 2.94 vs. ~1.5 for the acid) and enhances volatility, making it suitable for flavoring agents (FEMA GRAS 4790) . The ethyl ester is synthesized via acid-catalyzed esterification of the parent acid .
  • 3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives: Amino-substituted analogs (e.g., methyl 3-amino-norbornene-2-carboxylate hydrochloride, CAS 2445749-73-3) show altered reactivity, enabling applications in peptide mimetics and heterocycle synthesis. The amino group facilitates nucleophilic reactions but reduces thermal stability compared to the methylated acid .

Substituent Effects: Methyl vs. Other Groups

  • 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid :
    Replacing a CH₂ group with oxygen in the ring (e.g., 7-oxa derivatives) increases polarity and hydrogen-bonding capacity, improving solubility in polar solvents. This modification is critical for cocrystal formation, as seen in pharmaceutical co-crystals with benzothiazol-2-amine .
  • 3-Isopropyl and tert-butyl esters :
    Bulkier substituents (e.g., tert-butoxycarbonyl, Boc) enhance steric shielding, stabilizing intermediates in polymerization and protecting-group chemistry .

Physicochemical and Reactivity Data

Compound Name Molecular Weight LogP Key Reactivity/Applications References
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid 154.17 (calc.) ~2.1* Polymer precursors, chiral resolving agents
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid 138.14 ~1.5 Curtius reaction (47–55% yield for isocyanates)
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate 166.20 2.94 Flavoring agent (FEMA 4790)
3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid 155.15 (HCl salt) 0.5 Heterocycle synthesis via RDA

*Estimated based on analogs.

Key Research Findings

  • Synthetic Utility : The methyl group in 2-methyl derivatives improves regioselectivity in Diels-Alder reactions by directing electrophilic attack to less hindered positions .
  • Thermal Stability: Methyl substitution increases thermal stability compared to amino or hydroxyl analogs, which decompose under mild RDA conditions (70–75°C) .
  • Polymer Chemistry: Copolymers of methylated norbornene carboxylic acids (e.g., with fluorinated monomers) exhibit enhanced solubility and lithographic performance in 157-nm photoresists .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and how is the product characterized?

  • Synthesis Methods : The compound can be synthesized via Diels-Alder reactions using cyclopentadiene and methyl acrylate derivatives. For example, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid analogs are synthesized by reacting anhydrides (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) with methyl aminomethyllambertianate to form amides .
  • Characterization : Structural confirmation is achieved using IR spectroscopy (C=O and O-H stretches) and 1H^1H NMR to verify bicyclic framework integrity and substituent positions. Molecular weight and purity are confirmed via mass spectrometry and elemental analysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • IR Spectroscopy : Identifies carboxylic acid (O-H stretch ~2500–3000 cm1^{-1}) and carbonyl (C=O stretch ~1700 cm1^{-1}) functional groups .
  • 1H^1H NMR : Resolves bicyclic proton environments (e.g., bridgehead protons at δ 1.5–2.5 ppm and olefinic protons at δ 5.5–6.5 ppm). Advanced techniques like 13C^{13}C NMR and 2D-COSY further clarify stereochemistry and substituent effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR or IR) when synthesizing derivatives of this compound?

  • Controlled Experiments : Compare synthetic intermediates with known standards (e.g., tert-butyl esters or trifluoromethyl derivatives) to isolate spectral anomalies .
  • Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts and vibrational spectra, identifying deviations caused by steric or electronic effects .

Q. What strategies are employed in the copolymerization of this compound with norbornene derivatives, and how does monomer structure influence polymer properties?

  • Catalytic Systems : Transition-metal catalysts (e.g., Pd or Ni complexes) enable ring-opening metathesis polymerization (ROMP), producing high-molecular-weight copolymers. Substituents like trifluoromethyl groups enhance thermal stability (Tg_g > 200°C) .
  • Structure-Property Relationships : Bulky substituents reduce crystallinity, while polar carboxylic acid groups improve solubility in polar solvents (e.g., DMF or THF) .

Q. In the Curtius reaction involving this compound, how do reaction conditions (e.g., temperature, catalysts) affect the yield and purity of isocyanate products?

  • Optimized Protocols : Reacting the acid chloride with sodium azide in anhydrous xylene at 80°C yields ~47% isocyanate. Lower temperatures (-20°C) minimize side reactions during azide formation .
  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) improve reaction efficiency by stabilizing intermediates, reducing decomposition pathways .

Q. What methodological considerations are critical when evaluating the biological activity of amide derivatives derived from this compound?

  • Bioassay Design : Use standardized protocols (e.g., MIC assays for antimicrobial activity) with positive controls (e.g., ampicillin). Derivatives with triazole or thioether substituents show enhanced activity due to improved membrane permeability .
  • Toxicity Profiling : Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK293) to differentiate therapeutic vs. toxic effects .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Reactant of Route 2
2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid

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